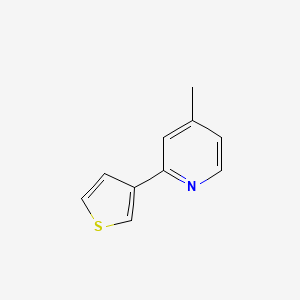

4-Methyl-2-(3-thienyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYVUBQZJAYOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305605 | |

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-81-9 | |

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Methyl 2 3 Thienyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the 4-Methyl-2-(3-thienyl)pyridine Core

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.comsemanticscholar.org For this compound, the primary strategic disconnection is at the C-C bond connecting the pyridine (B92270) and thiophene (B33073) rings. This leads to two main synthetic precursors: a substituted pyridine and a substituted thiophene.

Key retrosynthetic disconnections include:

Disconnection 1 (C-C bond between rings): This is the most common approach, suggesting a cross-coupling reaction. The precursors would be a 2-halopyridine (e.g., 2-bromo-4-methylpyridine) and a 3-thienyl organometallic reagent (e.g., 3-thienylboronic acid or a 3-thienylstannane), or vice versa.

Disconnection 2 (Ring formation): A less common but viable strategy involves constructing one of the heterocyclic rings onto the other. For instance, a substituted thiophene with an appropriate side chain could be used to form the pyridine ring through a cyclization reaction.

These disconnections form the basis for the various synthetic strategies discussed in the following sections. The choice of a specific route often depends on the availability of starting materials, desired yield, and reaction conditions.

Established Synthetic Approaches for Construction of the Thienylpyridine Framework

The construction of the bi-heterocyclic thienylpyridine system is well-established in organic synthesis, with several reliable methods available.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in the synthesis of biaryl and heteroaryl compounds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of 2-bromo-4-methylpyridine with 3-thienylboronic acid. The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of boron-containing reagents. tcichemicals.comnih.gov

Stille Coupling: The Stille coupling utilizes an organotin compound (organostannane) and an organic halide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.orgthermofisher.com The synthesis of this compound via this method could involve reacting 2-bromo-4-methylpyridine with a trialkyl(3-thienyl)stannane. Organostannanes are stable to air and moisture, but a significant drawback is the toxicity of tin compounds. wikipedia.orglibretexts.org

Negishi Coupling: This reaction employs an organozinc reagent and an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org The preparation of this compound using the Negishi coupling could be achieved by reacting 2-bromo-4-methylpyridine with a 3-thienylzinc halide. Negishi coupling is known for its high yields and tolerance of various functional groups. orgsyn.org

| Reaction | Pyridine Precursor | Thiophene Precursor | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Palladium | Mild conditions, low toxicity of boron reagents | Potential for protodeboronation of some boronic esters nih.gov |

| Stille | 2-Bromo-4-methylpyridine | Trialkyl(3-thienyl)stannane | Palladium | Air and moisture stable reagents | Toxicity of tin compounds wikipedia.org |

| Negishi | 2-Bromo-4-methylpyridine | 3-Thienylzinc halide | Palladium or Nickel | High yields, good functional group tolerance orgsyn.org | Moisture sensitivity of organozinc reagents |

Condensation and cyclization reactions offer an alternative to cross-coupling methods for building the thienylpyridine core. These methods often involve the formation of one of the heterocyclic rings from acyclic precursors.

One established method for synthesizing thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization. scispace.comresearchgate.net This approach typically starts with a 2-chloro-3-cyanopyridine which reacts with a thioglycolic acid derivative. The subsequent intramolecular cyclization of the intermediate leads to the formation of the thiophene ring fused to the pyridine ring. While this specific example leads to a fused system, similar principles of condensation and cyclization can be adapted to synthesize linked thienylpyridines.

Another approach involves the construction of the pyridine ring. This can be achieved through reactions like the Hantzsch pyridine synthesis or related multicomponent reactions. nih.govmdpi.com For example, a β-ketoester derived from thiophene could be condensed with an aldehyde and ammonia or an ammonium salt to form a dihydropyridine ring, which can then be oxidized to the aromatic pyridine.

Emerging and Sustainable Synthetic Routes for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. beilstein-journals.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. mdpi.comrsc.org For the synthesis of this compound, microwave heating can be applied to the metal-catalyzed cross-coupling reactions described earlier, often resulting in improved efficiency.

| Synthetic Method | Typical Reaction Time (Conventional Heating) | Typical Reaction Time (Microwave-Assisted) | General Observations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-24 hours | 10-60 minutes | Significant rate enhancement, often with improved yields. |

| Stille Coupling | 8-18 hours | 15-45 minutes | Faster reaction rates and potentially lower catalyst loading. |

| Condensation Reactions | Several hours to days | 5-30 minutes | Can drive reactions to completion that are sluggish under conventional heating. |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. mdpi.comresearchgate.net This technology offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptnih.gov The synthesis of this compound could be adapted to a flow process, particularly for the metal-catalyzed cross-coupling reactions. This would involve pumping solutions of the reactants and catalyst through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved product purity, and a more sustainable manufacturing process.

Organocatalytic and Catalyst-Free Methodologies

While transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, remains a dominant strategy for the synthesis of biaryl compounds, including this compound, there is a growing interest in developing more sustainable and cost-effective organocatalytic and catalyst-free methods.

Organocatalytic Approaches: Research into organocatalyzed C-H arylation of pyridines is an emerging field. These methods often utilize organic molecules to facilitate the reaction, avoiding the use of expensive and potentially toxic transition metals. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, related transformations provide insights into potential strategies. For instance, the arylation of pyridines can be achieved via Zincke intermediates, which can then undergo a metal-free arylation, offering a regiodivergent approach to pyridine biaryls from a common intermediate nih.gov.

Catalyst-Free Methodologies: Transition-metal-free synthesis of pyridines and their derivatives is gaining traction. One notable approach involves the direct arylation of pyridines with phenylhydrazine hydrochloride, a reaction that proceeds at room temperature without any transition metal catalyst rsc.org. Another strategy involves the photoredox-induced Meerwein arylation, which utilizes in-situ generated diazonium salts from anilines under blue LED irradiation for the C-H arylation of pyridines researchgate.net. Although not explicitly demonstrated for this compound, these catalyst-free methods present promising avenues for future research into its synthesis. A summary of potential catalyst-free approaches is presented in Table 1.

Table 1: Potential Catalyst-Free Methodologies for this compound Synthesis

| Methodology | Arylating Agent | Conditions | Potential Applicability |

| Direct Arylation | Phenylhydrazine hydrochloride | Room Temperature | Arylation of the 4-methylpyridine ring with a thienylhydrazine derivative. |

| Meerwein Arylation | In-situ generated diazonium salts | Photoredox catalyst, blue LED | Diazotization of 3-aminothiophene followed by coupling with 4-methylpyridine. |

| Zincke Intermediate Arylation | Diaryliodonium salt | Metal-free | Formation of a Zincke intermediate from 4-methylpyridine followed by arylation with a thienyl-iodonium salt. |

Mechanistic Elucidation of Key Transformations in this compound Synthesis

The predominant methods for synthesizing this compound and its analogues involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and improving yields.

Reaction Pathway Analysis through Computational Modeling

In the context of heteroaryl coupling, DFT studies on the Suzuki-Miyaura reaction of bromopyridines with boronic acids have provided insights into the reactivity and potential side reactions mdpi.commdpi.com. For instance, computational analysis of the Suzuki-Miyaura reaction of (4-bromophenyl)-4,6-dichloropyrimidine helped to understand the electronic and structural relationships of the resulting products mdpi.com. Similar computational approaches could be applied to the synthesis of this compound to predict optimal catalysts, ligands, and reaction conditions.

Characterization of Reactive Intermediates and Transition States

Spectroscopic techniques play a vital role in identifying and characterizing the transient species involved in catalytic cycles. For palladium-catalyzed cross-coupling reactions, intermediates such as the Pd(0) active species, oxidative addition complexes (R-Pd-X), and transmetalation intermediates (R-Pd-R') have been proposed and, in some cases, observed youtube.com.

Mechanistic studies on the Suzuki-Miyaura coupling suggest that the transmetalation step can be crucial and may involve different pathways depending on the reaction conditions researchgate.net. The characterization of these intermediates, often through techniques like NMR spectroscopy, provides direct evidence for the proposed mechanisms. While specific characterization of intermediates in the synthesis of this compound is not widely reported, the general principles derived from studies of related heteroaryl coupling reactions are applicable.

Regioselectivity and Chemoselectivity Studies in the Synthesis of this compound Analogues

The synthesis of substituted thienylpyridines often involves reactants with multiple reactive sites, making regioselectivity and chemoselectivity critical aspects to control.

Regioselectivity: In the context of C-H arylation of pyridines, the position of substitution is influenced by electronic and steric factors. For 3-substituted pyridines, C4-arylation is often the major process nih.gov. The regioselectivity can be highly dependent on the electronic character of the C-H bonds and the heteroarene ring nih.gov. For instance, direct C-H arylation of pyridines with electron-withdrawing groups often shows high regioselectivity at the 3- and 4-positions nih.gov. In the case of 4-methylpyridine, direct arylation would likely be directed to the 2-position due to the activating effect of the methyl group and the electronic nature of the pyridine ring.

Chemoselectivity: When coupling polyhalogenated pyridines with thienyl derivatives, the chemoselectivity is determined by the relative reactivity of the different halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl nih.gov. This differential reactivity allows for selective functionalization of polyhalogenated pyridines. For example, in the Suzuki-Miyaura coupling of dihalogenated N-heteroarenes, the choice of ligand can influence the site of reaction nih.govnsf.gov. Bulky ligands can favor reaction at less sterically hindered positions, while other ligands might promote reaction at the more electronically activated site nih.govnsf.gov. This principle is crucial for the selective synthesis of analogues of this compound from di- or poly-substituted precursors.

Table 2: Factors Influencing Selectivity in Thienylpyridine Synthesis

| Selectivity Type | Influencing Factors | Examples |

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the catalyst and ligands. | C-H arylation of 3-substituted pyridines favoring the C4 position nih.gov. |

| Chemoselectivity | Relative reactivity of leaving groups (e.g., I > Br > Cl), Ligand effects, Catalyst speciation. | Ligand-controlled site selectivity in the cross-coupling of dihalogenated pyridines nih.govnsf.gov. |

Process Optimization and Scalability Considerations for Industrial-Scale Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scalability factors to ensure efficiency, safety, and cost-effectiveness. The Suzuki-Miyaura reaction is widely used in the pharmaceutical industry for large-scale synthesis acs.orgmdpi.com.

Process Optimization: Key parameters for optimization in a typical Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, base, solvent, temperature, and reaction time researchgate.net. High-throughput screening and Design of Experiments (DoE) are often employed to rapidly identify optimal conditions illinois.eduresearchgate.net. For heteroaryl couplings, which can be challenging, closed-loop optimization workflows combining machine learning and robotic experimentation have been developed to discover general and robust reaction conditions illinois.eduresearchgate.net. The optimization process also focuses on minimizing impurities, such as byproducts from ligand degradation, which can be a significant issue in large-scale production jst.go.jp.

Scalability Considerations: Scaling up a synthesis from the lab to a manufacturing plant introduces several challenges. For Suzuki-Miyaura reactions, these can include managing the exothermicity of the reaction, ensuring efficient mixing, and handling potentially hazardous reagents and byproducts acs.org. The choice of solvent is critical, with a move towards greener and safer options. Workup and purification procedures must also be scalable and efficient. A crucial aspect of industrial synthesis is the removal of the palladium catalyst from the final product to meet stringent regulatory limits for pharmaceuticals researchgate.net. Various techniques, including treatment with scavenging agents, have been developed for efficient palladium removal on a large scale researchgate.net. The successful scale-up of a Suzuki-Miyaura reaction to a 50 kg scale for a pharmaceutical intermediate highlights the importance of understanding critical process parameters, such as reaction temperature, to ensure robustness and consistent product quality acs.org.

Computational and Theoretical Studies on 4 Methyl 2 3 Thienyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Methyl-2-(3-thienyl)pyridine

Quantum chemical calculations are fundamental to understanding the behavior of this compound at a molecular level. These methods can predict its geometry, stability, and the distribution of electrons, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

These calculations would likely reveal that the pyridine (B92270) and thiophene (B33073) rings are not perfectly coplanar in the lowest energy conformation due to steric hindrance. The energetic profile can be explored by systematically rotating the bond connecting the two rings to determine the energy barriers for conformational changes. In studies of similar bi-heterocyclic systems, DFT has been effectively used to determine stable conformers and the transition states separating them. tandfonline.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value |

| C-C bond length (pyridine) | ~1.39 Å |

| C-N bond length (pyridine) | ~1.34 Å |

| C-C bond length (thiophene) | ~1.37 - 1.42 Å |

| C-S bond length (thiophene) | ~1.72 Å |

| Inter-ring C-C bond length | ~1.48 Å |

| Inter-ring dihedral angle | 20-40° |

Note: These are representative values based on general knowledge of similar heterocyclic compounds and are not from a specific calculation on this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring, while the LUMO would likely be localized on the more electron-deficient pyridine ring. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has implications for its electronic and optical properties. iucr.org DFT calculations on related substituted bipyridines have shown that substituents can significantly alter the HOMO-LUMO gap. tandfonline.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thienyl-Pyridine System

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Note: These values are illustrative and based on typical energies found for similar aromatic heterocyclic systems. iucr.org

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The EPS is mapped onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas).

In this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation and interaction with Lewis acids. pnas.orgmdpi.com The hydrogen atoms and the region around the sulfur atom in the thiophene ring might show a more positive potential (blue). This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions.

Prediction of Spectroscopic Properties of this compound (e.g., NMR, IR, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring are expected to be more deshielded (appear at a higher ppm) than those on the thiophene ring due to the electronegativity of the nitrogen atom. youtube.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical Infrared (IR) spectrum shows characteristic peaks corresponding to specific bond stretching and bending modes. For this compound, one would expect to see characteristic C-H, C=C, and C=N stretching frequencies for the aromatic rings, as well as vibrations associated with the C-S bond and the methyl group. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. iucr.org For conjugated systems like this compound, the UV-Vis spectrum is dominated by π→π* transitions. The calculations would provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The extent of conjugation between the two rings significantly influences the position of the absorption bands. youtube.comlibretexts.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the single bond connecting the pyridine and thiophene rings allows for different spatial orientations, or conformations. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the two rings to identify the most stable conformers and the energy barriers to rotation. researchgate.netnih.gov For this compound, steric interactions between the hydrogen atoms on the rings would likely lead to a non-planar (twisted) ground state conformation. cwu.edu

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time at a given temperature. An MD simulation of this compound in a solvent, for example, would show how the molecule moves, vibrates, and rotates, and how the dihedral angle between the rings fluctuates around its equilibrium value. This can be particularly useful for understanding how the molecule behaves in a realistic chemical environment. Studies on thiophene have highlighted its complex dynamics upon photoexcitation. rsc.org

Computational Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For this compound, computational studies could investigate various reactions:

Electrophilic Aromatic Substitution: The relative reactivity of different positions on the thiophene and pyridine rings towards electrophiles could be assessed by calculating the energies of the intermediate sigma complexes. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring.

Reactions at the Nitrogen Atom: The basicity of the pyridine nitrogen can be quantified by calculating the proton affinity. The mechanism of its reaction with Lewis acids or alkylating agents could also be modeled. wikipedia.org

Oxidation and Reduction: The sites of oxidation (e.g., at the nitrogen or sulfur atom) or reduction could be predicted by analyzing the molecular orbitals and charge distributions.

Transition state theory calculations can be combined with DFT to estimate reaction rate constants, providing a deeper understanding of the reaction kinetics. oberlin.edu Such studies on pyridine derivatives have been instrumental in understanding their reactivity in various chemical and atmospheric processes. researchgate.net

In Silico Docking and Molecular Recognition Studies for Potential Biological Interactions

In silico docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular recognition studies, a broader field, investigate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern the binding of a ligand to its receptor.

For a hypothetical study on this compound, researchers would first identify a potential biological target. Given the structural motifs (pyridine and thiophene), potential targets could include kinases, G-protein coupled receptors (GPCRs), or various enzymes where similar heterocyclic compounds have shown activity. nih.govroyalsocietypublishing.org

The docking process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein would be obtained, typically from a repository like the Protein Data Bank (PDB). The binding site would be defined.

Docking Simulation: Using software like AutoDock, GOLD, or MOE, the ligand would be placed into the binding site of the receptor in various orientations and conformations. A scoring function would then estimate the binding affinity for each pose.

The results would typically be presented in a data table summarizing the binding energy (or docking score) and the key interacting amino acid residues.

Hypothetical Docking Results of this compound with a Target Kinase

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Kinase A (PDB: XXXX) | -8.5 | LYS76, LEU130 | Hydrogen Bond, Hydrophobic |

| VAL84, ALA99 | Hydrophobic | ||

| Kinase B (PDB: YYYY) | -7.9 | GLU91, ASP145 | Hydrogen Bond (Pyridine N) |

| PHE144, ILE65 | Pi-Pi Stacking, Hydrophobic | ||

| Kinase C (PDB: ZZZZ) | -6.2 | SER12, GLY15 | Hydrogen Bond |

A detailed analysis would reveal how the 4-methyl group might fit into a hydrophobic pocket or how the nitrogen atom on the pyridine ring and the sulfur atom on the thienyl ring could participate in hydrogen bonding or other electrostatic interactions. plos.org These molecular recognition insights are crucial for understanding the potential mechanism of action and for designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For a QSAR study on this compound derivatives, a set of analogs with varying substituents would first need to be synthesized and their biological activity (e.g., IC50 values against a specific target) experimentally determined.

The process involves:

Data Set Generation: A series of derivatives of this compound would be created, for instance, by modifying substituents on the pyridine or thienyl rings.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a model is built that correlates a selection of the most relevant descriptors with the observed biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

The resulting QSAR equation provides insights into which properties are crucial for the desired biological effect. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing lipophilicity enhances activity.

Hypothetical QSAR Study Data for this compound Derivatives

| Compound | Substituent (R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |

| 1 | H | 2.60 | 1.85 | 5.2 | 5.1 |

| 2 | 5-Cl (on thienyl) | 3.10 | 2.50 | 5.8 | 5.9 |

| 3 | 5-OCH3 (on thienyl) | 2.55 | 2.10 | 5.4 | 5.3 |

| 4 | 6-F (on pyridine) | 2.75 | 3.10 | 6.1 | 6.0 |

| 5 | 6-CH3 (on pyridine) | 3.05 | 1.80 | 5.6 | 5.7 |

A hypothetical QSAR equation might look like this:

pIC50 = 0.85 * (LogP) + 0.45 * (Dipole Moment) - 1.50

This model would suggest that both hydrophobicity and polarity positively contribute to the biological activity of this class of compounds. Such models are invaluable for prioritizing the synthesis of new, potentially more active derivatives and for optimizing lead compounds in drug discovery pipelines. mdpi.com

Coordination Chemistry and Ligand Design Principles of 4 Methyl 2 3 Thienyl Pyridine

Chelation and Coordination Modes of 4-Methyl-2-(3-thienyl)pyridine as a Ligand

This compound typically acts as a bidentate N,S-chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thienyl ring. This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of 2-substituted pyridyl ligands. The methyl group at the 4-position of the pyridine ring can exert a modest electronic donating effect, potentially influencing the electron density on the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.

The coordination of similar thienyl-pyridine ligands has been studied, providing insights into the expected behavior of this compound. For instance, the adsorption and coordination of 2-(2'-thienyl)pyridine on gold surfaces have been investigated, demonstrating its ability to coordinate through both the pyridine and thiophene (B33073) groups. researchgate.netnih.gov In metal complexes, the planarity of the ligand can be influenced by the coordination, which in turn affects the electronic properties of the resulting complex. nih.gov The specific coordination geometry around the metal center (e.g., octahedral, square planar, or tetrahedral) will depend on the metal ion, its oxidation state, and the presence of other ancillary ligands. researchgate.netwikipedia.org

Synthesis and Spectroscopic Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the yield and purity of the final product.

Transition Metal Complexes (e.g., Ru, Ir, Pt, Pd, Cu, Zn)

Transition metal complexes of pyridyl-thienyl type ligands have been extensively synthesized and characterized. The synthesis of these complexes often involves the direct reaction of the ligand with a metal salt, such as a halide or acetate. nih.govjscimedcentral.comnih.govnih.gov

Ruthenium (Ru): Ruthenium complexes with polypyridyl ligands are of great interest for their photophysical and electrochemical properties. The synthesis of a Ru(II) complex with this compound would likely involve the reaction of the ligand with a starting material like [Ru(bpy)2Cl2] or [Ru(DMSO)4Cl2]. msu.edu Spectroscopic characterization would be crucial to confirm the coordination. In the IR spectrum, a shift in the C=N stretching vibration of the pyridine ring upon coordination is expected. up.ac.za The ¹H NMR spectrum would show shifts in the signals of the pyridyl and thienyl protons due to the coordination to the paramagnetic or diamagnetic metal center. up.ac.zanih.gov The UV-Vis absorption spectrum of a Ru(II) complex is typically dominated by metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govresearchgate.net

Iridium (Ir): Iridium(III) complexes are renowned for their phosphorescent properties. The synthesis of an Ir(III) complex with this ligand could be achieved by reacting it with an iridium precursor like [IrCl3·3H2O] or a cyclometalated iridium dimer. analis.com.my The resulting complexes are often octahedral. analis.com.myresearchgate.net Spectroscopic characterization would show characteristic signals in the ¹H and ¹³C NMR spectra, and the UV-Vis spectrum would display spin-allowed and spin-forbidden MLCT transitions. analis.com.my

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with pyridyl-containing ligands often adopt a square planar geometry. core.ac.uk Synthesis can be achieved by reacting the ligand with precursors like PdCl2 or K2PtCl4. The IR spectra would show characteristic bands for the coordinated ligand. NMR spectroscopy is a powerful tool for characterizing these diamagnetic complexes.

Copper (Cu) and Zinc (Zn): Copper(II) and Zinc(II) complexes with similar ligands have been prepared and structurally characterized. nih.gov The synthesis is typically straightforward, involving the reaction of the ligand with Cu(II) or Zn(II) salts. nih.gov The coordination geometry can vary, with tetrahedral and octahedral being common for Zn(II), and square planar or distorted octahedral for Cu(II).

Illustrative Spectroscopic Data for a Hypothetical [Ru(bpy)₂(4-Me-2-(3-thienyl)py)]²⁺ Complex (based on related compounds):

| Spectroscopic Technique | Expected Observations |

| FTIR | Shift of pyridine C=N stretching vibration to higher wavenumbers upon coordination. |

| ¹H NMR | Downfield shift of the pyridine and thienyl proton signals adjacent to the coordination sites. |

| UV-Vis Absorption | Intense absorption bands in the UV region due to π-π* transitions of the ligands and a broad MLCT band in the visible region (around 450-500 nm). nih.gov |

| Mass Spectrometry | A peak corresponding to the molecular ion [M - 2PF₆]²⁺ or [M - PF₆]⁺. |

Main Group Metal Complexes

The coordination chemistry of this compound is not limited to transition metals. Main group metals can also form complexes with this ligand. For example, complexes with elements like magnesium have been synthesized using related pyridyl ligands. mdpi.com The synthesis of such complexes would typically involve the reaction of the ligand with an organometallic or halide precursor of the main group element. Characterization would rely on similar spectroscopic techniques as for transition metal complexes, particularly NMR for diamagnetic species.

Photophysical Properties of this compound Metal Complexes (e.g., Luminescence, Phosphorescence)

The photophysical properties of metal complexes are highly dependent on the nature of both the metal ion and the ligands. Complexes of this compound with heavy transition metals like Ru(II), Os(II), Ir(III), and Pt(II) are expected to exhibit interesting luminescence properties.

Ruthenium(II) Complexes: Tris-heteroleptic Ru(II) complexes containing polypyridyl ligands are well-known for their room-temperature luminescence, which arises from a triplet MLCT excited state. researchgate.netresearchgate.net A complex such as [Ru(bpy)₂(4-Me-2-(3-thienyl)py)]²⁺ would be expected to show emission in the orange-red region of the visible spectrum.

Iridium(III) Complexes: Iridium(III) complexes are particularly noted for their high phosphorescence quantum yields. analis.com.myresearchgate.netresearchgate.netnih.gov The emission color can be tuned by modifying the ligands. A complex of Ir(III) with this compound could potentially be a blue, green, or red emitter depending on the ancillary ligands. The excited state would likely have a significant ³MLCT character. analis.com.mynih.gov

Palladium(II) and Platinum(II) Complexes: While many palladium(II) complexes are non-luminescent at room temperature, some examples of phosphorescent palladium(II) complexes have been reported. researchgate.netnih.gov Platinum(II) complexes, particularly those with cyclometalating ligands, are well-known for their phosphorescence.

Illustrative Photophysical Data for Hypothetical Iridium(III) Complexes (based on related compounds):

| Complex (Hypothetical) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (µs) |

| [Ir(ppy)₂(4-Me-2-(3-thienyl)py)]⁺ (ppy = 2-phenylpyridine) | ~380, 450 | ~520 (Green) | High | ~1-2 |

| [Ir(dfppy)₂(4-Me-2-(3-thienyl)py)]⁺ (dfppy = 2-(2,4-difluorophenyl)pyridine) | ~370, 430 | ~480 (Blue) | High | ~1-3 |

Electrochemical Behavior of this compound and its Metal Complexes

The electrochemical properties of this compound and its metal complexes can be investigated using techniques like cyclic voltammetry. The free ligand is expected to undergo oxidation, potentially involving the thiophene ring, which can lead to electropolymerization in some cases, as seen with 2-(2'-thienyl)pyridine. researchgate.netnih.gov

For the metal complexes, the electrochemical behavior will be influenced by both the metal center and the ligands. For a ruthenium(II) complex, a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple is expected. researchgate.net The reduction processes are typically ligand-based, with the number of reduction waves corresponding to the number of reducible ligands. The redox potentials can be tuned by modifying the electronic properties of the ligands. For instance, the electron-donating methyl group in this compound might make the ligand-based reductions slightly more difficult compared to an unsubstituted analogue.

Studies on related pyridyl-based inhibitors have also utilized electrochemical methods to understand their interactions at metal surfaces. nih.gov The electrochemical behavior of magnesium and zinc porphyrin complexes with pyridine has also been reported. academie-sciences.fr

Illustrative Electrochemical Data for a Hypothetical Ruthenium(II) Complex (based on related compounds):

| Complex (Hypothetical) | Eₒₓ (V vs. Fc/Fc⁺) | EᵣₑᏧ (V vs. Fc/Fc⁺) |

| [Ru(bpy)₂(4-Me-2-(3-thienyl)py)]²⁺ | ~ +1.0 to +1.3 | Multiple ligand-based reductions at negative potentials |

Catalytic Applications of this compound-Based Metal Complexes

Metal complexes containing pyridine-based ligands have found applications in various catalytic transformations. wikipedia.org While specific catalytic applications for complexes of this compound are not widely reported, the structural motifs suggest potential in several areas.

Ruthenium and osmium complexes with pyridyl-thiourea ligands have been explored as catalysts for hydrogenation reactions, functioning as frustrated Lewis pairs. mdpi.com This suggests that complexes of this compound could also be investigated for similar reactivity. Ruthenium polypyridyl complexes have also been employed as catalysts for hydride transfer reactions. frontiersin.org

Palladium complexes are widely used in cross-coupling reactions, and ligands containing both soft (sulfur) and borderline (nitrogen) donor atoms can be beneficial in stabilizing the catalytic species. Therefore, palladium complexes of this compound could potentially be active catalysts for reactions like Suzuki, Heck, or Sonogashira couplings.

Furthermore, transition metal complexes are known to catalyze a variety of transformations involving metalloid compounds. acs.org The versatile coordination environment provided by this compound could be advantageous in designing catalysts for such processes.

Organometallic Catalysis in Organic Transformations

There is currently no specific information available in the scientific literature detailing the use of this compound as a ligand in organometallic catalysis for organic transformations. While numerous studies focus on pyridine-based ligands in catalysis, research on this specific molecule's catalytic activity, including its complexes' performance in cross-coupling reactions, hydrogenations, or polymerizations, has not been reported. The electronic and steric properties imparted by the 3-thienyl and 4-methyl groups could potentially influence the reactivity and selectivity of a metal center, but this remains a hypothetical assertion without experimental validation.

Electrocatalysis and Photocatalysis

Detailed research findings on the application of this compound in the fields of electrocatalysis and photocatalysis are not currently available. The redox properties of the thienyl and pyridine rings suggest that metal complexes of this ligand could be active in electron transfer processes relevant to these applications. For instance, such complexes could theoretically be investigated for their efficacy in CO2 reduction or water splitting. However, no studies have been published that explore the synthesis, characterization, and application of this compound-based complexes in these areas.

Asymmetric Catalysis

The exploration of chiral derivatives of this compound for asymmetric catalysis is a field that remains undeveloped. The introduction of chirality to this ligand scaffold, for example, by incorporating a chiral center in a substituent or by creating a chiral-at-metal complex, could lead to novel asymmetric catalysts. The synthesis of chiral pyridines and their application in enantioselective reactions is an active area of research. chim.it However, there are no specific reports on the design, synthesis, or application of chiral variants of this compound in asymmetric transformations.

Supramolecular Chemistry and Self-Assembly Mediated by this compound Ligands

The role of this compound in supramolecular chemistry and self-assembly is another area where specific research is lacking. The directional bonding capabilities of the pyridine nitrogen and potential non-covalent interactions involving the thienyl ring could, in principle, be utilized to construct well-defined supramolecular architectures such as coordination polymers, cages, or macrocycles. The principles of self-assembly using pyridine-based ligands are well-established. rsc.org Despite this, there are no published examples of supramolecular structures that specifically incorporate the this compound ligand.

Investigation of Biological Activities and Structure Activity Relationships of 4 Methyl 2 3 Thienyl Pyridine Derivatives

In Vitro Biological Screening Methodologies for 4-Methyl-2-(3-thienyl)pyridine

The initial assessment of the biological activity of this compound and its analogs typically involves a battery of in vitro assays. These controlled laboratory experiments are essential for identifying and characterizing the compound's effects on specific biological components.

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental screening method to determine if a compound can interfere with the activity of specific enzymes. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of thienopyridine and pyridine (B92270) derivatives has been investigated for inhibitory effects on various enzymes. For instance, some thieno[3,2-b]pyridine derivatives have been identified as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Additionally, certain pyridine derivatives have been studied for their inhibitory potential against dihydrofolate reductase, an enzyme crucial for microbial growth. figshare.com Such assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory potency, often expressed as an IC50 value.

Receptor Binding Studies

Cell-Based Assays for Specific Biological Pathways

Cell-based assays provide a more complex biological system to study the effects of a compound on cellular processes and pathways. These assays can assess a wide range of cellular responses, including cell viability, proliferation, and apoptosis. For example, various thieno[3,2-b]pyridine derivatives have been evaluated for their antitumor potential in triple-negative breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468, using the sulforhodamine B assay to measure cell growth inhibition. nih.gov Such studies can provide valuable information on the compound's potential therapeutic applications and its impact on specific cellular signaling pathways.

Elucidation of Potential Biological Targets and Mechanistic Insights for this compound Action

Identifying the specific biological targets of a compound and understanding its mechanism of action are crucial steps in drug discovery and development. This involves a combination of experimental and computational approaches to pinpoint the molecular interactions that underlie the compound's biological effects.

Target Identification Techniques at the Molecular Level

A variety of techniques are utilized to identify the direct molecular targets of a compound. While specific target identification for this compound is not detailed in the available literature, general approaches for related compounds include molecular docking studies. For instance, docking studies have been used to predict the binding interactions of pyridine derivatives with the active site of enzymes like dihydrofolate reductase. figshare.com These computational methods can provide insights into the potential binding modes and affinities of a compound to a range of biological macromolecules, thereby helping to prioritize potential targets for experimental validation.

Investigations into Cellular Pathways and Signal Transduction

Once a potential biological target is identified, further investigations are necessary to understand how the interaction of the compound with its target affects cellular pathways and signal transduction. For the broader class of thienyl-pyridine compounds, research has pointed towards the modulation of various signaling pathways. For example, some thienopyridine derivatives have been found to inhibit kinases such as EGFR and VEGFR-2, which are critical components of signaling pathways that regulate cell growth, proliferation, and angiogenesis. researchgate.net The disruption of these pathways can lead to the observed biological effects, such as the inhibition of tumor cell growth. The specific cellular pathways modulated by this compound remain an area for further investigation.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for developing new therapeutic agents by identifying the key molecular features responsible for biological activity. nih.gov For derivatives of this compound, SAR investigations focus on understanding how modifications to the core structure, consisting of a pyridine ring linked to a thienyl ring with a methyl substituent, influence their biological effects.

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of this compound analogues can be significantly altered by making systematic changes to different parts of the molecule. The pyridine and thienyl rings, along with the methyl group, are primary targets for modification.

Modifications of the Pyridine Ring: The pyridine moiety is a common scaffold in FDA-approved drugs and is known for a wide array of biological activities, including anticancer and antimicrobial effects. nih.gov For related heterocyclic systems, the position and nature of substituents on the pyridine ring are critical. For instance, in a series of 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives studied for anticancer activity, the presence of a methyl or chloro group on an adjacent aryl ring was found to enhance biological activity. tsijournals.com The methyl group at the 4-position of the this compound core is also significant; in other classes of pyridine derivatives, the removal of a methyl group from the pyridine ring has led to a notable loss of activity. nih.gov

Modifications of the Thienyl Ring: The thienyl group also offers opportunities for structural variation. The point of attachment to the pyridine ring (e.g., 2-thienyl vs. 3-thienyl) and the introduction of substituents on the thiophene (B33073) ring can modulate activity. Thienopyridines, which are fused ring systems of thiophene and pyridine, exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor effects, underscoring the therapeutic importance of this combined scaffold. researchgate.netnih.gov

Impact of Linker and Substituents: The combination of pyridine and thiophene heterocycles with other bioactive groups, such as thioether and acetamide moieties, has been explored to generate new pesticidal agents. mdpi.com This highlights a strategy where the core this compound structure could be appended with other functional groups to fine-tune its biological profile.

The following table summarizes SAR findings for compounds structurally related to this compound, illustrating the impact of various substituents on anticancer activity against PIM-1 kinase.

| Compound ID | Core Structure | R1 | R2 | PIM-1 Kinase IC50 (µM) |

| 5b | Thieno[2,3-b]pyridine | 4-Cl-Ph | H | 0.044 nih.gov |

| 8d | Pyridine | 4-OCH3-Ph | CN | 0.019 nih.gov |

| 10c | Pyridine | 4-Cl-Ph | CN | 0.128 nih.gov |

| 13h | Pyridine | 3,4,5-(OCH3)3-Ph | CO2Et | 0.479 nih.gov |

| 15e | Thieno[2,3-b]pyridine | 4-F-Ph | H | 0.083 nih.gov |

Conformational and Stereochemical Aspects Influencing Activity

In studies of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct relationship was observed between the analgesic and anti-inflammatory activity and the mutual arrangement of the benzothiazine and pyridine fragments. mdpi.com A similar principle applies to this compound derivatives, where a specific conformational preference may be required for optimal biological activity. The presence of substituents on either ring can influence this preferred conformation through steric hindrance or intramolecular interactions, thereby affecting efficacy. X-ray diffraction analysis of related crystalline compounds has been used to determine these spatial arrangements precisely. mdpi.com

Pharmacophore Modeling and Ligand-Based Rational Design for Optimized this compound Derivatives

Pharmacophore modeling is a powerful computational technique in computer-aided drug design used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.com This approach is particularly valuable in ligand-based design, where the structure of the biological target is unknown, and the design of new molecules is guided by the structures of known active compounds. dovepress.com

For this compound derivatives, a pharmacophore model would typically include features such as:

Aromatic Rings: Representing the pyridine and thienyl rings.

Hydrophobic Center: Corresponding to the methyl group.

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Additional substituents could be introduced to add other interaction points.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com This rational design approach accelerates the discovery of new lead compounds. Furthermore, pharmacophore models can be combined with molecular docking simulations when the target structure is known to refine the screening process and predict binding modes. dovepress.com The design and synthesis of novel ligands based on these computational models can lead to derivatives with enhanced potency and selectivity. researchgate.net

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound (excluding in vivo pharmacokinetics)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile. In vitro ADME studies provide early insights into a compound's potential for absorption, distribution, metabolism, and excretion. These assays are crucial for identifying potential liabilities and guiding the optimization of drug-like properties. mdpi.com

For this compound and its derivatives, a typical in vitro ADME assessment would include the evaluation of the following properties:

Solubility: Aqueous solubility is a critical factor for absorption. It is often measured across a range of pH values to mimic physiological conditions in the gastrointestinal tract. nih.gov

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for its distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to predict passive diffusion. nih.gov

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life. This is often assessed by incubating the compound with liver microsomes (human or mouse) and measuring its disappearance over time. mdpi.comnih.gov

Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin affects its distribution and the concentration of free drug available to act on the target.

Lipophilicity: This property, often expressed as LogP or LogD, influences solubility, absorption, membrane penetration, and distribution. nih.gov It plays a role in interactions with target proteins as well as off-target effects. nih.gov

The following table presents representative in silico and in vitro ADME data for a series of pyrazolo[3,4-d]pyrimidine derivatives, illustrating the types of properties that would be evaluated for this compound analogues.

| Parameter | Method | Typical Result Interpretation |

| Aqueous Solubility | Kinetic solubility assay | Low solubility can hinder absorption. mdpi.com |

| Permeability (PAMPA-GIT) | PAMPA assay | High permeability suggests good potential for oral absorption. mdpi.com |

| Permeability (PAMPA-BBB) | PAMPA assay | High permeability indicates potential to cross the blood-brain barrier. mdpi.com |

| Metabolic Stability (HLM) | Human Liver Microsomes | High stability suggests a longer in vivo half-life. mdpi.com |

| LogD (pH 7.4) | Calculation or experimental | An optimal range is sought to balance solubility and permeability. biorxiv.org |

| Hepatotoxicity | Hepatocyte viability assay | Low toxicity towards human hepatocytes is desired. nih.gov |

Advanced Materials Science Applications of 4 Methyl 2 3 Thienyl Pyridine

Integration of 4-Methyl-2-(3-thienyl)pyridine into Organic Electronic Devices

The distinct electron-donating and electron-accepting characteristics of the thiophene (B33073) and pyridine (B92270) rings, respectively, make this compound a compelling candidate for use in various organic electronic devices. Its derivatives are being investigated for their potential to enhance device performance, efficiency, and stability.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of this compound are being explored as ligands in phosphorescent iridium(III) complexes, which are crucial components of the emissive layer in modern displays and lighting. The electronic properties of the thienylpyridine ligand can significantly influence the emission color, quantum efficiency, and operational lifetime of the OLED.

For instance, iridium(III) complexes featuring thienylpyridine-based ligands have been synthesized and their performance in OLEDs evaluated. These complexes often exhibit tunable emission colors, with some demonstrating high external quantum efficiencies (EQEs). For example, a series of red phosphorescent iridium(III) complexes with 4-phenylthieno[3,2-c]quinoline-based cyclometalating ligands, which share a similar structural motif with this compound, have achieved impressive EQEs of over 20%. nih.gov Another study on a furo[3,2-c]pyridine-based iridium complex reported a record-high EQE of 30.5%. rsc.org While specific data for an OLED device incorporating the exact this compound ligand is not yet prevalent in published literature, the strong performance of these closely related structures underscores the significant potential of this class of compounds.

The introduction of different functional groups to the pyridine unit can further tune the molecular properties and improve device performance. Pyrene-appended pyridine derivatives have been studied as hole-transporting materials in OLEDs, demonstrating stable performance and low efficiency roll-off. rsc.org

Below is a table summarizing the performance of OLEDs using related thienylpyridine and pyrene-pyridine derivatives as a reference for the potential of this compound.

| Emitter/Material | Role | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Reference |

| (ptq)₂Ir(acac) | Red Emitter | Not Reported | Not Reported | 22.9 | nih.gov |

| (pfupy)₂Ir(acac) | Green Emitter | Not Reported | 110.5 | 30.5 | rsc.org |

| Py-Br | Hole-Transporting Material | 17300 | 22.4 | 9 | rsc.org |

Organic Photovoltaics (OPVs)

In the realm of organic solar cells, the design of efficient donor and acceptor materials is paramount. The electronic characteristics of this compound suggest its potential as a building block for either donor or acceptor materials in OPVs. The thiophene unit is a well-known electron-rich moiety, often incorporated into donor polymers and small molecules. rsc.org Conversely, pyridine derivatives can function as electron-accepting components. rsc.org

Research has shown that pyridine-based materials can act as effective electron transporting layers (ETLs) in OSCs, leading to high power conversion efficiencies (PCEs). For instance, devices using the pyridine-containing derivative 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) as an ETL have achieved PCEs of up to 6.3%. rsc.org Furthermore, thienyl-substituted methanofullerenes have been investigated as electron acceptors, with a device based on a poly(3-hexylthiophene) (P3HT) donor and a thienyl-substituted monoadduct acceptor achieving a PCE of 3.97%. researchgate.net

While specific OPV devices utilizing this compound as the primary donor or acceptor have not been extensively reported, the promising results from related structures highlight a fertile ground for future research. The strategic combination of the electron-rich thiophene and electron-deficient pyridine within a single molecule could lead to novel materials with optimized energy levels and broad absorption spectra, crucial for high-performance OPVs.

The table below showcases the performance of OPVs using materials with similar structural components.

| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| P3HT | Thienyl-substituted monoadduct | 0.72 | Not Reported | Not Reported | 1.72 | researchgate.net |

| Porphyrin Conjugated Polymer | Non-fullerene Acceptor | 1.01 | Not Reported | Not Reported | 9.16 | nih.gov |

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used. Thiophene-based materials are renowned for their excellent charge transport properties and have been extensively used in high-performance p-type OFETs. nih.gov The introduction of a pyridine unit can modify the electronic properties, potentially leading to n-type or ambipolar behavior.

The following table presents charge mobility data for some high-performing organic semiconductors containing thiophene moieties.

| Organic Semiconductor | Charge Carrier Type | Mobility (cm²/V·s) | Reference |

| Thienyl DPP derivative 1 | n-type | 4.4 x 10⁻² | nih.gov |

| Thienyl DPP derivative 2 | p-type | 2.3 x 10⁻³ | nih.gov |

| Pentacene (for comparison) | p-type | up to 40 | nih.gov |

Development of Fluorescent Probes and Chemosensors Utilizing this compound

The inherent fluorescence of the this compound scaffold and its ability to coordinate with metal ions make it an excellent candidate for the development of fluorescent probes and chemosensors. These sensors can detect specific analytes through changes in their fluorescence properties, such as intensity or wavelength.

Ion and Anion Sensing Applications

Pyridine and its derivatives are well-established as effective ligands for a variety of metal ions. The nitrogen atom of the pyridine ring can coordinate with metal cations, leading to changes in the electronic structure of the molecule and, consequently, its fluorescence properties. This phenomenon can be harnessed to create selective and sensitive fluorescent sensors for specific metal ions.

Studies on pyridine-based fluorescent sensors have demonstrated their ability to detect a range of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the pyridine moiety can cause either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. For example, a fluorescent grating sensor based on a pyridine derivative was able to identify these ions in environmental water samples. mdpi.com

Furthermore, the molecular structure of this compound also holds promise for anion sensing. While the pyridine ring itself is not a typical anion binding site, derivatives can be designed to incorporate hydrogen-bond donors or Lewis acidic centers that can interact with anions. Research on 4-(pyrrol-1-yl)pyridine derivatives has shown their effectiveness as chemosensors for nitrite (B80452) ions, with high sensitivity and selectivity. nih.gov

The table below summarizes the detection limits of some pyridine-based fluorescent sensors for various ions.

| Sensor | Analyte | Detection Limit | Reference |

| Pyridine derivative sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Not specified | mdpi.com |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | NO₂⁻ | 1.06 ppm | nih.gov |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | NO₂⁻ | 1.05 ppm | nih.gov |

Biomolecule Detection and Imaging

The development of fluorescent probes for the detection and imaging of biomolecules in living systems is a rapidly advancing field. The favorable photophysical properties of pyridine and thiophene-containing fluorophores, such as high quantum yields and tunable emission wavelengths, make them suitable for such applications.

Derivatives of this compound can be functionalized with specific recognition units to target biomolecules like proteins, enzymes, or nucleic acids. Upon binding to the target, a change in the fluorescence signal can be observed, allowing for the detection and quantification of the biomolecule.

For instance, novel push-pull systems based on CF₃-substituted pyridines have been designed as fluorescent probes for lipid droplet bioimaging. acs.org These probes exhibit significant aggregation-induced emission, making them suitable for robust and low-toxicity bioimaging. While specific applications of this compound in biomolecule detection are still an emerging area of research, the versatility of its core structure provides a strong foundation for the design of new and effective bio-probes.

Polymerization and Copolymerization Strategies for Functional Materials Incorporating this compound

The incorporation of this compound into polymeric structures is a promising avenue for the development of novel functional materials. The distinct electronic nature of its constituent rings allows for the creation of polymers with interesting optoelectronic properties.

Conjugated Polymers for Electronic Applications

Conjugated polymers containing both thiophene and pyridine units are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound monomer can be incorporated into polymer backbones through various cross-coupling reactions. For instance, palladium-catalyzed methods like Stille and Suzuki couplings are effective for creating well-defined polymer structures. In these approaches, halogenated derivatives of this compound can be reacted with organotin or boronic acid ester comonomers.

Another viable strategy is electropolymerization. Similar to other thienyl-pyridine derivatives, this compound can likely be polymerized electrochemically to form thin, conductive films directly onto electrode surfaces. electrochemsci.org This method offers the advantage of controlling film thickness and morphology by adjusting the electrochemical parameters. The resulting polymers are expected to exhibit donor-acceptor characteristics along the backbone, which can lead to low bandgaps and facilitate charge transport. researchgate.net The properties of these polymers can be further tuned by copolymerization with other aromatic monomers, allowing for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. semanticscholar.org

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Description | Potential Comonomers |

| Stille Coupling | Palladium-catalyzed reaction between an organotin compound and an organic halide. | Distannylated thiophenes, fluorenes, or other aromatic units. |

| Suzuki Coupling | Palladium-catalyzed reaction between an organoborane and an organic halide. | Diboronic esters of carbazole, benzothiadiazole, or other electron-rich/deficient monomers. |

| Electropolymerization | Polymerization initiated by an electric current, forming a film on an electrode. | Can be homopolymerized or copolymerized with other electroactive monomers. |

Metal-Organic Framework (MOF) Linkers and Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.gov The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a potential candidate for use as a linker in MOF synthesis. While this specific molecule has not been extensively reported as a MOF linker, related pyridine-containing ligands are widely used to construct robust and functional MOFs. umt.edu.myresearchgate.net

The synthesis of MOFs incorporating this compound would typically involve solvothermal or hydrothermal methods, where the linker and a metal salt are heated in a solvent. The geometry of the linker and the coordination preference of the metal ion would dictate the resulting framework topology. To be an effective polytopic linker, this compound would need to be functionalized with additional coordinating groups, such as carboxylic acids. For example, carboxylation of the methyl group or the thiophene ring would create a di- or tri-topic linker capable of forming extended 2D or 3D frameworks. The resulting MOFs could exhibit porosity and may be explored for applications in gas storage, separation, and catalysis.

Design of Non-Linear Optical (NLO) Materials Based on this compound

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. jhuapl.edu A common strategy for designing molecules with large second-order NLO responses is to create a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge (D-π-A). researchgate.net

The this compound scaffold is an excellent candidate for the development of NLO chromophores. The electron-rich thiophene ring can act as part of the π-bridge or be functionalized with a donor group, while the electron-deficient pyridine ring can serve as the acceptor. The inherent asymmetry of the molecule is also beneficial for NLO properties. By strategically adding strong donor groups (e.g., -N(CH₃)₂, -OCH₃) to the thiophene ring and/or acceptor groups (e.g., -CN, -NO₂) to the pyridine ring, the intramolecular charge transfer character can be significantly enhanced, leading to a large first hyperpolarizability (β), a key measure of molecular NLO activity.

Table 2: Hypothetical Design of NLO Chromophores based on this compound

| Position of Donor (D) | Position of Acceptor (A) | Expected NLO Effect |

| Thiophene Ring | Pyridine Ring | Strong intramolecular charge transfer, leading to a high β value. |

| Methyl Group (Functionalized) | Pyridine Ring | Moderate NLO response, dependent on the strength of the donor. |

| Thiophene Ring | Pyridine Ring (Functionalized) | Enhanced NLO response due to a stronger acceptor group. |

Surface Adsorption, Thin Film Deposition, and Interface Phenomena Studies

The interaction of this compound with surfaces is crucial for its application in electronic devices, where interfaces play a critical role in device performance. Studies on similar molecules, such as 2-(2'-thienyl)pyridine, have shown that they can adsorb onto metal surfaces like gold. nih.gov The adsorption behavior is complex, involving potential coordination through the pyridine nitrogen, the thiophene sulfur, or through π-stacking of the aromatic rings with the surface.

At low surface coverages, a flat-lying orientation might be favored to maximize van der Waals interactions. As the coverage increases, a phase transition to a more vertical orientation could occur, driven by intermolecular interactions and coordination of the nitrogen atom to the surface metal atoms. osti.gov These adsorption phenomena can be studied using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM).

Thin films of materials based on this compound can be deposited using various techniques. For polymeric materials, solution-based methods like spin-coating and drop-casting are common. For small molecule derivatives, vacuum deposition techniques such as thermal evaporation can be employed to create highly uniform thin films. mdpi.com The morphology and molecular orientation within these films will significantly impact the performance of electronic devices by influencing charge transport and interfacial energy level alignment. Understanding and controlling these interface phenomena are key to optimizing the functionality of advanced materials derived from this compound.

Future Directions and Emerging Research Avenues for 4 Methyl 2 3 Thienyl Pyridine

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 4-Methyl-2-(3-thienyl)pyridine Derivatives

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and optimization of novel therapeutic agents. For this compound, AI and machine learning (ML) offer powerful tools to navigate its vast chemical space and accelerate the design of derivatives with desired biological activities and physicochemical properties. nih.govmdpi.com

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules. nih.govtue.nl By fine-tuning these models with a specific set of active thienylpyridine compounds, they can learn the underlying chemical patterns to design novel, synthesizable derivatives of this compound with a high probability of possessing specific biological activities. nih.govresearchgate.net This de novo design approach can rapidly generate innovative molecular structures that traditional methods might overlook. nih.govresearchgate.net

Furthermore, ML algorithms can build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By calculating a range of molecular descriptors for a virtual library of this compound derivatives, these models can forecast their biological efficacy and drug-likeness, significantly reducing the need for laborious and costly initial experimental screening.

| Input (Molecular Descriptors) | Machine Learning Model | Predicted Output | Potential Application |

|---|---|---|---|

| Topological (e.g., Wiener index), Electronic (e.g., HOMO/LUMO energies), Physicochemical (e.g., LogP, TPSA) | Random Forest / Gradient Boosting | Biological Activity (e.g., Kinase Inhibition IC₅₀) | Virtual screening for potent drug candidates |

| Morgan Fingerprints, MACCS Keys | Support Vector Machine (SVM) | ADMET Properties (e.g., BBB permeability, hERG inhibition) | Early-stage toxicity and pharmacokinetic filtering |

| Coulomb Matrix, 3D-MoRSE Descriptors | Deep Neural Network (DNN) | Quantum Mechanical Properties (e.g., Dipole Moment) | Design of materials for organic electronics |

Sustainable Synthesis and Circular Economy Principles in the Production of Thienylpyridine Compounds

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry and circular economy principles to minimize their environmental footprint. nih.govpharmamanufacturing.com Future research into the synthesis of this compound and its derivatives will undoubtedly focus on developing sustainable and efficient manufacturing processes. nih.gov

Applying circular economy principles involves designing processes where waste is minimized or repurposed. pharmamanufacturing.comsustainability-directory.com This could involve developing methods to recover and reuse catalysts and solvents. Another forward-looking approach is the use of bio-based feedstocks derived from renewable sources to construct the heterocyclic rings, moving away from a reliance on petrochemical precursors. worldpharmatoday.com

| Metric | Traditional Synthesis (e.g., Stille/Suzuki Coupling) | Future Green Synthesis |

|---|---|---|

| Solvent | Toluene, Dioxane | Water, Ethanol, or Supercritical CO₂ |

| Catalyst | Homogeneous Palladium Catalyst (non-recyclable) | Heterogeneous/Nanoparticle Catalyst (recyclable) |

| Atom Economy | Moderate (produces stoichiometric byproducts) | High (e.g., via C-H activation or MCRs) |

| Energy Input | High-temperature reflux | Microwave-assisted or flow chemistry at lower temperatures |

| Waste Profile | Significant solvent and metal waste | Minimized waste streams, potential for byproduct valorization |

Exploration of Novel Bio-orthogonal Chemistry and Click Chemistry Applications